molecular formula C9H9N3S B1664907 Amiphenazole CAS No. 490-55-1

Amiphenazole

Cat. No. B1664907
CAS RN: 490-55-1
M. Wt: 191.26 g/mol
InChI Key: UPOYFZYFGWBUKL-UHFFFAOYSA-N
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Description

Amiphenazole (also known as Daptazile) is a respiratory stimulant traditionally used as an antidote for barbiturate or opiate overdose . It is also used in the treatment of poisoning from other sedative drugs and respiratory failure from other causes . It was considered particularly useful as it could counteract the sedation and respiratory depression produced by morphine but with less effect on analgesia .


Synthesis Analysis

Amiphenazole is a thiazole derivative . Thiazole derivatives can be synthesized using a three-step reaction involving ethyl cyanoacetate, phenylisothiocyanate, and chloroacetone . The reaction occurs at a faster rate with excellent yields in eco-friendly conditions .


Molecular Structure Analysis

The molecular formula of Amiphenazole is C9H9N3S . Its molecular weight is 191.253 Da . The structure of Amiphenazole can be viewed using Java or Javascript .

Scientific Research Applications

Photometric Determination of Amiphenazole Amiphenazole has been utilized in the study of its stability in pharmaceutical preparations. Lundgren (1956) explored the analytical aspects of amiphenazole, detailing its characteristics as a monoacidic base and its reactions under various conditions. The study highlighted the compound's sensitivity to atmospheric oxidation and hydrolysis, emphasizing its chemical properties for potential research applications (Lundgren, 1956).

Amiphenazole in Chronic Respiratory Failure Research by Hughes (1963) and Bieber (1976) focused on the application of amiphenazole as a respiratory stimulant in cases of chronic respiratory failure. These studies evaluated the effectiveness of amiphenazole in improving respiration and respiratory depression associated with chronic obstructive pulmonary diseases, offering significant insights into its therapeutic potential in respiratory conditions (Hughes, 1963); (Bieber, 1976).

Morphine Antagonism Weaver et al. (1959) explored the application of amiphenazole in antagonizing morphine depression in animals. This research provided valuable information on the potential use of amiphenazole in managing opiate-induced respiratory depression and its mild analgetic effects, contributing to our understanding of drug interactions and respiratory stimulants (Weaver et al., 1959).

Spectrophotometric and Electrochemical Properties A study by Esteva et al. (2003) investigated the spectrophotometric and electrochemical properties of amiphenazole. This research is crucial for understanding the compound's behavior in biological systems, particularly in human urine, and has implications for drug monitoring and pharmacokinetic studies (Esteva et al., 2003).

Potential Mode of Action Shulman (1956) discussed the pharmacological properties and clinical uses of amiphenazole, noting its respiratory stimulant effect and application in conditions like pneumonia and barbiturate intoxication. This research offers insights into the drug's mechanism of action and potential therapeutic applications (Shulman, 1956).

Safety And Hazards

Amiphenazole is suspected of damaging fertility or the unborn child . It is also suspected of causing genetic defects . It is very toxic to aquatic life with long-lasting effects .

Relevant Papers There are several papers that discuss Amiphenazole. For example, one paper discusses the use of Amiphenazole in respiratory failure . Another paper discusses oral Amiphenazole in chronic respiratory failure . These papers provide more detailed information on the uses and effects of Amiphenazole.

properties

IUPAC Name

5-phenyl-1,3-thiazole-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3S/c10-8-7(13-9(11)12-8)6-4-2-1-3-5-6/h1-5H,10H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPOYFZYFGWBUKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(S2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

6020-54-8 (mono-hydrobromide), 942-31-4 (mono-hydrochloride)
Record name Amiphenazole [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000490551
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID7046388
Record name Amiphenazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Amiphenazole

CAS RN

490-55-1
Record name Amiphenazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=490-55-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Amiphenazole [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000490551
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amiphenazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7046388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Amiphenazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AMIPHENAZOLE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
858
Citations
GM Little - British medical journal, 1962 - ncbi.nlm.nih.gov
… amiphenazole they all regained consciousness in a minute or two, some of them reaeting to amiphenazole … One wonders, therefore, whether the effects of amiphenazole are entirely due …
Number of citations: 19 www.ncbi.nlm.nih.gov
S Gershon, DW Bruce, N Orchard… - British Medical Journal, 1958 - ncbi.nlm.nih.gov
… amiphenazole was a morphine antagonist similar in nature to nalorphine, etc., with the exception that the analgesia was not antagonized and that amiphenazole … of amiphenazole. In a …
Number of citations: 12 www.ncbi.nlm.nih.gov
H Baker, DTD Hughes… - British Journal of …, 1964 - Wiley Online Library
… She was subsequently patch tested with 1% amiphenazole. different patehes being left on … that amiphenazole n crely triggered off a latent idiopathic lichen. As yet amiphenazole has not …
Number of citations: 22 onlinelibrary.wiley.com
J McKeogh, FH Shaw - British Medical Journal, 1956 - ncbi.nlm.nih.gov
… amiphenazole at intervals of 10 minutes for a period of two hours. From our limited experience of amiphenazole … Amiphenazole has been found to exert no effect on the respiration if this …
Number of citations: 22 www.ncbi.nlm.nih.gov
JE Eckenhoff, ML Norton - Acta Anaesthesiologica …, 1958 - Wiley Online Library
… day, amiphenazole 20 mg was given by mouth. In order to test the effectiveness of amiphenazole, several patients were given morphine alone, and others had amiphenazole omitted for …
Number of citations: 4 onlinelibrary.wiley.com
D Hughes - British Journal of Diseases of the Chest, 1963 - Elsevier
… This study shows that oral amiphenazole has an action in improving ventilation and lowering the pCO, in some cases of chronic respiratory failure. Not all cases seem to respond, …
Number of citations: 5 www.sciencedirect.com
G Dotevall, B Herner - British Medical Journal, 1957 - ncbi.nlm.nih.gov
… unconscious bemegride and amiphenazole were given in the … of amiphenazole were introduced into the intravenous drip. … of amiphenazole were given. After the second injection the …
Number of citations: 15 www.ncbi.nlm.nih.gov
A Worlock - British Medical Journal, 1956 - ncbi.nlm.nih.gov
… Amiphenazole and bemegride were injected intravenously at a rate of 1 ml. of amiphenazole and 10 ml. of bemegride every three minutes until a levelof light anaesthesia was attained. …
Number of citations: 15 www.ncbi.nlm.nih.gov
IS De La Lande, RB Porter - Australian Journal of Experimental …, 1963 - Wiley Online Library
… Tacrine and amiphenazole increase the excitability of the … the interaction of morphine and amiphenazole or tacrine on the … The evidence that the excitatory action of amiphenazole on the …
Number of citations: 6 onlinelibrary.wiley.com
A Shulman - Nature, 1956 - nature.com
SOME pharmacological properties and clinical uses of 2 : 4-diamino-5-phenyl-thiazole hydrochloride (daptazole or amiphenazole) have been previously considered elsewhere 1 . It …
Number of citations: 6 www.nature.com

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